molecular formula C18H18N2O3 B2789177 N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 2034558-53-5

N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B2789177
CAS No.: 2034558-53-5
M. Wt: 310.353
InChI Key: OTCKXRRTBWQFKF-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a cyclopropyl group, and an isoxazole ring

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(15-11-17(23-20-15)12-7-8-12)19-9-3-5-14-10-13-4-1-2-6-16(13)22-14/h1-2,4,6,10-12H,3,5,7-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCKXRRTBWQFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCCC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression.

Key Findings:

  • The compound demonstrated selective inhibition of protein kinase D (PKD), which plays a crucial role in cancer cell survival and proliferation. In vitro assays revealed that it effectively reduced the viability of various cancer cell lines at nanomolar concentrations .
  • A structure-activity relationship (SAR) study highlighted that modifications to the cyclopropyl group enhanced the compound's potency against PKD, suggesting that this moiety is critical for its biological activity .

Neurological Applications

The potential neuroprotective effects of this compound have also been explored, particularly in relation to neurodegenerative disorders.

Research Insights:

  • The compound has been investigated for its effects on neuronal survival under stress conditions, such as oxidative stress and excitotoxicity. Initial results indicate that it may help in reducing neuronal death and promoting cell survival .
  • Its mechanism of action appears to involve modulation of signaling pathways associated with neuroinflammation and apoptosis, making it a candidate for further development in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Antimicrobial Properties

In addition to its anticancer and neuroprotective applications, this compound has shown antimicrobial activity.

Evidence of Efficacy:

  • Studies have reported that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • The antifungal properties were also assessed, revealing efficacy against common fungal pathogens like Candida albicans and Fusarium oxysporum, suggesting its potential as a therapeutic agent in treating infections .

Pharmacological Profile

The pharmacological profile of this compound is characterized by its favorable bioavailability and selectivity.

Pharmacokinetics:

  • Preliminary studies indicate that the compound possesses suitable pharmacokinetic properties, including good oral bioavailability and metabolic stability .

Toxicology:

  • Toxicological evaluations are ongoing to assess the safety profile of this compound in vivo. Early results suggest a low toxicity risk at therapeutic doses .

Data Table: Summary of Applications

Application AreaKey Findings
Anticancer Selective PKD inhibition; reduces cancer cell viability
Neurology Neuroprotective effects; reduces oxidative stress-induced neuronal death
Antimicrobial Moderate antibacterial activity; effective against multiple pathogens
Pharmacokinetics Good oral bioavailability; low toxicity risk

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes a benzofuran moiety and an oxazole ring, which are known to contribute to various biological activities. The molecular formula is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.31 g/mol.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, benzofuran derivatives have been shown to inhibit Candida albicans through the targeting of specific enzymes such as N-myristoyltransferase (CaNmt) . The structure of this compound suggests potential for similar activity due to its structural analogies.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. For example, derivatives with similar structural features showed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The presence of the oxazole ring may enhance the interaction with cellular targets involved in cancer progression.

Antimicrobial Activity

In addition to antifungal and anticancer activities, this compound has shown promise in antimicrobial applications. Preliminary studies suggest that it may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzofuran and oxazole moieties can significantly influence their pharmacological properties. For instance:

Modification Effect
Substitution at C4 of benzofuranEnhanced antifungal activity against C. albicans
Alteration of cyclopropyl groupImproved anticancer efficacy in vitro

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antifungal Study : A derivative with a similar structure demonstrated potent antifungal activity against C. albicans with an IC50 value of 0.5 µg/mL . This establishes a benchmark for evaluating the efficacy of this compound.
  • Anticancer Research : A study on benzofuran derivatives showed that specific modifications led to enhanced cytotoxicity against MCF-7 cells, with IC50 values ranging from 0.05 to 0.15 µM depending on the substituents . This highlights the potential for this compound to be developed as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, typically starting with the coupling of benzofuran derivatives (e.g., 1-benzofuran-2-propylamine) with activated oxazole intermediates. Key steps include:
  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the benzofuran-propylamine and oxazole-carboxylic acid .
  • Cyclopropane Integration : Cyclopropane groups are introduced via [2+1] cycloaddition or alkylation of pre-functionalized intermediates, requiring strict temperature control (0–5°C) to prevent ring-opening .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the product with >95% purity .

Q. Table 1: Reaction Optimization Parameters

StepSolventTemperature (°C)Catalyst/ReagentYield (%)Reference
Amide CouplingDCM/THF25EDC, HOBt65–75
Cyclopropane FormationToluene0–5Cu(OTf)₂40–50
Final PurificationHexane/EtOAc25Silica Gel85–90

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify benzofuran (δ 6.8–7.5 ppm aromatic protons) and oxazole (δ 8.1–8.3 ppm) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer : SAR studies should systematically modify:
  • Benzofuran Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance receptor binding .
  • Oxazole Modifications : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on activity .
  • Amide Linker : Evaluate flexibility by varying propyl chain length (C3 vs. C4) .
    Assay Design : Use in vitro enzymatic assays (e.g., kinase inhibition) and cell-based models (e.g., cancer cell lines) to quantify IC₅₀ values. Cross-validate with molecular docking to identify key binding interactions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Purity Variability : Re-test the compound using HPLC-validated samples (>98% purity) to exclude impurities as confounding factors .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) across labs. Compare results under identical pH, temperature, and buffer conditions .
  • Orthogonal Assays : Validate activity in both cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems to confirm mechanism .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • Cyclopropane Stabilization : Introduce fluorine atoms at the cyclopropane ring to reduce CYP450-mediated oxidation .
  • Oxazole Bioisosteres : Replace the oxazole with a thiazole to enhance metabolic resistance while maintaining potency .
  • In Silico Modeling : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hot spots (e.g., propyl linker) for targeted deuteration .

Data Contradiction Analysis Example

Scenario : Compound shows potent activity in kinase assays (IC₅₀ = 50 nM) but fails in cell-based models.
Resolution Steps :

Verify compound stability in cell media via LC-MS to detect degradation products .

Assess cell membrane permeability using Caco-2 assays; if low, modify the amide linker to improve logP .

Test against isoforms of the target kinase to rule out selectivity issues .

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